N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated derivative of N'-(1-Methylazepan-4-yl)benzohydrazine, which is classified as a hydrazine derivative. This compound features a benzene ring linked to a hydrazine moiety and is often utilized in biochemical research, particularly in proteomics. The molecular formula for N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is , with a molecular weight of 288.83 g/mol .
The synthesis of N'-(1-Methylazepan-4-yl)benzohydrazine-d5 typically involves the deuteration of its non-deuterated counterpart. The general synthetic route may include:
The specific reaction conditions for synthesizing N'-(1-Methylazepan-4-yl)benzohydrazine-d5 may vary, but they typically require careful control of temperature and pressure to ensure successful incorporation of deuterium into the molecular structure .
The compound features a complex structure characterized by:
The structural representation can be described using various chemical notation systems, including SMILES and InChI formats:
CC1=CC(NN=C(C2=CC=CC=C2)C(C(C)C)C(C)C)=N1InChI=1S/C14H22ClN3O/c1-10(2)12(16)15-14(11(3)8-17)13(19)18/h8,10H,9H2,1-7H3These notations provide insight into the compound's connectivity and stereochemistry.
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 can participate in various chemical reactions typical of hydrazine derivatives:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and various electrophiles for substitution processes .
The mechanism of action for N'-(1-Methylazepan-4-yl)benzohydrazine-d5 in biological systems may involve:
Research into its specific mechanisms is ongoing, particularly in the context of proteomics and drug development .
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be found in databases such as PubChem .
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 has several scientific applications, particularly in:
Its applications continue to evolve as research progresses, highlighting its significance in modern chemical and biological studies .
N'-(1-Methylazepan-4-yl)benzohydrazine-d5 (CAS: 1346599-80-1) is a deuterated benzohydrazide derivative with the molecular formula C₁₄H₁₇D₅ClN₃O. Its core structure comprises two key moieties:
Table 1: Key Molecular Characteristics
| Property | Value/Description |
|---|---|
| Systematic Name | 2,3,4,5,6-pentadeuterio-N'-(1-methylazepan-4-yl)benzohydrazide hydrochloride |
| Canonical SMILES | CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl (with [2H] at C2-C7) |
| InChIKey | LBMOWZCEDIZQOM-MKCOZUEUSA-N |
| Stereochemistry | Chiral center at C4 of azepane; typically racemic |
The hydrochloride salt enhances stability through ionic interactions between the protonated hydrazide nitrogen and chloride ion [6] [10].
Deuteration occurs at five positions on the benzoyl ring (positions 2,3,4,5,6), confirmed by the molecular formula C₁₄H₁₇D₅ClN₃O (MW: 288.83 g/mol) [2] [5] [7]. This positional specificity:
The deuterium atoms replace hydrogen atoms without altering bond lengths or angles, preserving the parent structure’s steric profile [2].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR):
Mass Spectrometry:
Table 2: Spectroscopic Signatures vs. Non-Deuterated Analog
| Technique | Non-Deuterated Compound | Deuterated Compound (d5) |
|---|---|---|
| ¹H-NMR | Aromatic H: 7.5–8.0 ppm (5H) | Aromatic H: Absent |
| FTIR | No C–D stretch | C–D stretch: 2100–2200 cm⁻¹ |
| MS (ESI+) | [M+H]⁺: 279.1 | [M+H]⁺: 284.1 (+5 Da shift) |
Density Functional Theory (DFT) simulations reveal:
Table 3: DFT Analysis Summary
| Parameter | Value/Insight |
|---|---|
| HOMO-LUMO Gap | 4.2 eV (Lower reactivity vs. parent) |
| C–D Bond Length | 1.09 Å (vs. 1.08 Å for C–H) |
| Torsional Barrier | 8.3 kJ/mol (rotation around C–N bond) |
These studies confirm that deuteration does not significantly alter the molecule’s electronic or steric behavior, validating its use as an isotopically labeled internal standard [2] [9].
Tabulated Compound Overview
Table 4: Key Identifiers of N'-(1-Methylazepan-4-yl)benzohydrazine-d5
| Property | Value |
|---|---|
| CAS No. | 1346599-80-1 |
| Synonyms | Azelastine Impurity B-d5; Benzoic acid-d5 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide hydrochloride |
| Molecular Formula | C₁₄H₁₇D₅ClN₃O |
| Molecular Weight | 288.83 g/mol |
| Role | Isotopic standard for Azelastine quantification |
Note: All data derived from cited references in MedChemExpress, BOC Sciences, and Pharmaffiliates [2] [5] [7].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8